molecular formula C14H15NO7 B5778875 4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid

4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5778875
M. Wt: 309.27 g/mol
InChI Key: SVFLBICTLAHTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid, also known as Boc-Asp(OBzl)-OH, is a chemical compound that belongs to the family of amino acids. It is a synthetic derivative of aspartic acid and is widely used in scientific research for its various applications.

Scientific Research Applications

Synthesis and Structural Analysis

4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid and its derivatives have been a subject of extensive research due to their structural complexity and potential applications. The synthesis of N-aryl alpha amino acids using diaryliodonium salts, involving compounds with structures related to 4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid, has been reported. The synthesized products were obtained in good to high yields and were then hydrolyzed to corresponding N-aryl a-amino acids, maintaining chiral integrity throughout the reaction sequence (McKerrow et al., 2012). Additionally, studies involving interactions of 4-oxobutanoic acids with various reagents have contributed to the understanding of their chemical behavior and potential applications in synthesizing complex molecules (Amalʼchieva et al., 2022).

Molecular Docking and Spectroscopic Analysis

The compound has also been a part of molecular docking studies and spectroscopic analyses. Research involving derivatives of 4-oxobutanoic acid has provided insights into their molecular structure, electronic, and optical properties, revealing their potential as nonlinear optical materials and in biological activities. The stability, reactivity, and noncovalent interactions like hydrogen bonding and Van der Waals interaction of these molecules have been examined through various spectroscopic techniques and theoretical calculations (Vanasundari et al., 2018). Another study highlighted the synthesis and structural confirmation of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through spectroscopic techniques, providing insights into the molecular properties and potential applications of these compounds (Raju et al., 2015).

Biomedical Applications

In the biomedical domain, derivatives of 4-oxobutanoic acid have been explored for their antimicrobial properties. A study on a chitosan complex with 4-(ethoxycarbonyl)phenyl-1-amino-oxobutanoic acid matrix for silver nanoparticles demonstrated significant antibacterial activity, suggesting promising biomedical applications (Srivastava et al., 2011).

Optoelectronic and Charge Transport Properties

The optoelectronic and charge transport properties of related compounds have been explored, indicating their potential use in organic light-emitting diodes (OLEDs) and other electronic applications. This includes studies on the charge transfer behavior, vertical ionization potential, and intrinsic mobility for holes and electrons, further highlighting the material's potential in electronic applications (Wazzan et al., 2019).

properties

IUPAC Name

4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-21-13(19)8-3-4-9(14(20)22-2)10(7-8)15-11(16)5-6-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLBICTLAHTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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